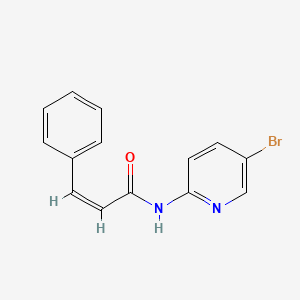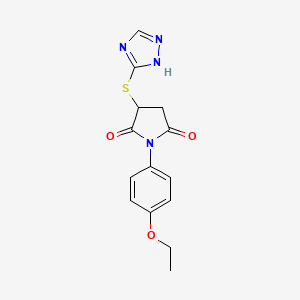
N-(5-bromo-2-pyridinyl)-3-phenylacrylamide
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-3-phenylacrylamide, also known as BRD4 inhibitor, is a small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied in the field of cancer research, where it has shown promise as a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors.
Mécanisme D'action
N-(5-bromo-2-pyridinyl)-3-phenylacrylamide exerts its anti-cancer activity by inhibiting the activity of the BET family of proteins, particularly this compound. This compound is a transcriptional regulator that plays a critical role in the regulation of gene expression. It binds to acetylated histones and recruits transcriptional machinery to promote gene expression. Inhibition of this compound by this compound leads to the downregulation of oncogenic genes, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth and proliferation of various types of cancer cells, including leukemia, lymphoma, and solid tumors. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-bromo-2-pyridinyl)-3-phenylacrylamide is its potent anti-cancer activity. It has been shown to be effective against various types of cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its clinical application.
Orientations Futures
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-3-phenylacrylamide. One direction is the development of more potent and selective inhibitors of BET proteins. Another direction is the investigation of the combination of this compound with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo is necessary to determine its safety and efficacy in clinical settings. Finally, the investigation of the role of BET proteins in other diseases, such as inflammatory disorders and neurological disorders, may provide new therapeutic targets for the development of novel drugs.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-3-phenylacrylamide has been extensively studied in the field of cancer research, where it has shown potent anti-cancer activity. It has been shown to inhibit the activity of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the regulation of gene expression. Inhibition of BET proteins leads to downregulation of oncogenic genes, resulting in the inhibition of cancer cell growth and proliferation.
Propriétés
IUPAC Name |
(Z)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-12-7-8-13(16-10-12)17-14(18)9-6-11-4-2-1-3-5-11/h1-10H,(H,16,17,18)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKCXWNXWWCWLQ-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 7-methyl-2-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3892477.png)
![ethyl 2-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3892485.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3892492.png)
![ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3892494.png)
![ethyl 2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3892495.png)
![N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B3892498.png)

![ethyl 2-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3892512.png)
![ethyl 2-(5-bromo-2-methoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3892515.png)
![N-(4-fluorobenzyl)-3-{1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B3892519.png)

![2,4-dichloro-N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3892538.png)
![N-(4-acetylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3892558.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B3892563.png)